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Cat. No.: B185003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-
methyl-6-nitroquinolin-4-amine (CAS Number: 99185-71-4). Due to the limited availability of

direct experimental data for this specific compound in peer-reviewed literature, this document

outlines a proposed synthetic pathway and predicted spectroscopic characteristics based on

established chemical principles and data from closely related analogues. It serves as a

foundational resource for researchers aiming to synthesize and characterize this molecule,

providing detailed hypothetical experimental protocols and data interpretation guidelines.

Chemical Structure and Properties
2-Methyl-6-nitroquinolin-4-amine is a heterocyclic aromatic compound with the molecular

formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol .[1] The structure consists of a

quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a

pyridine ring. This core is substituted with a methyl group at position 2, a nitro group at position

6, and an amine group at position 4.

Table 1: Physicochemical Properties of 2-Methyl-6-nitroquinolin-4-amine
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Property Value Source/Method

Molecular Formula C₁₀H₉N₃O₂ Supplier Data[1]

Molecular Weight 203.20 g/mol Calculated

CAS Number 99185-71-4 Supplier Data[1]

Predicted LogP 2.1 - 2.5 Cheminformatics Tools

Predicted pKa 3.5 - 4.5 (most basic) Cheminformatics Tools

Proposed Synthesis
A plausible synthetic route for 2-methyl-6-nitroquinolin-4-amine involves a nucleophilic

aromatic substitution (SNAᵣ) reaction on a suitable 4-haloquinoline precursor. This strategy is

adapted from established methods for the synthesis of 4-aminoquinoline derivatives.[2] The

proposed multi-step synthesis is outlined below.

Synthesis of 2-Methyl-6-nitroquinolin-4(1H)-one
The synthesis can commence with the Conrad-Limpach reaction, where 4-nitroaniline is

reacted with ethyl acetoacetate to form an intermediate β-aminoacrylate, which is then cyclized

at high temperature to yield 2-methyl-6-nitroquinolin-4(1H)-one.

Chlorination to 4-Chloro-2-methyl-6-nitroquinoline
The quinolone from the previous step can be converted to the 4-chloro derivative using a

chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base

like N,N-dimethylaniline.[3]

Amination to 2-Methyl-6-nitroquinolin-4-amine
The final step is the nucleophilic aromatic substitution of the 4-chloro group with an amino

group. This can be achieved by heating 4-chloro-2-methyl-6-nitroquinoline with a source of

ammonia, such as a solution of ammonia in ethanol or ammonium hydroxide, in a sealed

vessel.
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Step 1: Conrad-Limpach Reaction

Step 2: Chlorination Step 3: Amination

4-Nitroaniline
β-Aminoacrylate IntermediateCondensation

Ethyl_Acetoacetate Condensation

2-Methyl-6-nitro-
quinolin-4(1H)-one

Thermal Cyclization 4-Chloro-2-methyl-
6-nitroquinoline

POCl₃ 2-Methyl-6-nitro-
quinolin-4-amine

NH₃ / Heat

Click to download full resolution via product page

Proposed synthetic pathway for 2-Methyl-6-nitroquinolin-4-amine.

Structural Elucidation: Predicted Spectroscopic
Data
The following sections detail the predicted spectroscopic data for 2-methyl-6-nitroquinolin-4-
amine, which are essential for its characterization. These predictions are based on the analysis

of related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 2: Predicted ¹H NMR Spectral Data for 2-Methyl-6-nitroquinolin-4-amine (in DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~2.50 s 3H C2-CH₃
Singlet due to no

adjacent protons.

~6.50 s 1H H3

Singlet,

downfield shift

due to adjacent

nitrogen and

aromatic ring.

~7.50 d 1H H5
Doublet, coupled

to H7.

~8.20 dd 1H H7

Doublet of

doublets,

coupled to H5

and H8.

~8.80 d 1H H8
Doublet, coupled

to H7.

~7.00 br s 2H C4-NH₂

Broad singlet,

chemical shift

can vary with

concentration

and temperature.

Table 3: Predicted ¹³C NMR Spectral Data for 2-Methyl-6-nitroquinolin-4-amine (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Notes

~25 C2-CH₃ Aliphatic carbon.

~100 C3 Shielded by the amino group.

~118 C4a Quaternary carbon.

~120 C8 Aromatic CH.

~125 C5 Aromatic CH.

~128 C7
Aromatic CH, deshielded by

the nitro group.

~145 C6
Aromatic C-NO₂, strongly

deshielded.

~148 C8a Quaternary carbon.

~155 C4
Aromatic C-NH₂, deshielded

by nitrogen.

~160 C2
Aromatic C-CH₃, deshielded

by nitrogen.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for 2-Methyl-6-nitroquinolin-4-amine
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium, Sharp (doublet) N-H stretch (primary amine)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Weak Aliphatic C-H stretch (methyl)

1650 - 1580 Strong N-H bend (primary amine)

1620 - 1580 Medium
C=C and C=N stretch

(quinoline ring)

1550 - 1490 Strong, Asymmetric N-O stretch (nitro group)

1360 - 1300 Strong, Symmetric N-O stretch (nitro group)

1335 - 1250 Strong Aromatic C-N stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 5: Predicted Mass Spectrometry Data for 2-Methyl-6-nitroquinolin-4-amine

m/z Ion Notes

203 [M]⁺ Molecular ion peak.

186 [M-NH₃]⁺ Loss of ammonia.

173 [M-NO]⁺ Loss of nitric oxide.

157 [M-NO₂]⁺ Loss of nitro group.

129 [M-NO₂ - HCN]⁺
Subsequent loss of hydrogen

cyanide from the pyridine ring.

Experimental Protocols
General Synthesis of 4-Aminoquinolines
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The synthesis of 4-aminoquinolines typically involves the reaction of a 4-chloroquinoline with

an amine.[4] For the synthesis of 2-methyl-6-nitroquinolin-4-amine, 4-chloro-2-methyl-6-

nitroquinoline would be reacted with an ammonia source.

Protocol:

In a sealed pressure vessel, dissolve 1.0 equivalent of 4-chloro-2-methyl-6-nitroquinoline in a

suitable solvent such as ethanol or n-butanol.

Add an excess of a saturated solution of ammonia in the chosen solvent.

Seal the vessel and heat the reaction mixture at 120-150 °C for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Neutralize the residue with an aqueous solution of sodium bicarbonate.

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization.

NMR Sample Preparation
Protocol:

Dissolve approximately 5-10 mg of the purified 2-methyl-6-nitroquinolin-4-amine in 0.6 mL

of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0140878
https://www.benchchem.com/product/b185003?utm_src=pdf-body
https://www.benchchem.com/product/b185003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

IR Sample Preparation (ATR)
Protocol:

Place a small amount of the solid purified product directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory of an FTIR spectrometer.

Apply pressure to ensure good contact between the sample and the crystal.

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation (ESI)
Protocol:

Prepare a dilute solution of the purified sample (approximately 1 µg/mL) in a suitable solvent

such as methanol or acetonitrile.

Infuse the solution directly into the electrospray ionization (ESI) source of a mass

spectrometer.

Acquire the mass spectrum in positive ion mode.

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the complete structural elucidation of a

novel compound like 2-methyl-6-nitroquinolin-4-amine.
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Proposed Synthesis

Purification
(Chromatography/Recrystallization)

Mass Spectrometry
(Molecular Weight & Formula)

IR Spectroscopy
(Functional Groups)
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(¹H, ¹³C, 2D)

Propose Structure

Compare with Predicted Data

Structure Confirmed
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Logical workflow for the synthesis and structural elucidation.

Conclusion
This technical guide provides a framework for the synthesis and structural elucidation of 2-
methyl-6-nitroquinolin-4-amine. While direct experimental data is currently scarce, the

proposed synthetic route and predicted spectroscopic data offer a solid starting point for

researchers. The provided protocols for synthesis and characterization are based on

established methodologies for similar compounds. Successful synthesis and subsequent

spectroscopic analysis, when compared with the predicted data herein, should allow for the

unambiguous confirmation of the structure of 2-methyl-6-nitroquinolin-4-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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